1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea

描述

Chemical Structure and Properties

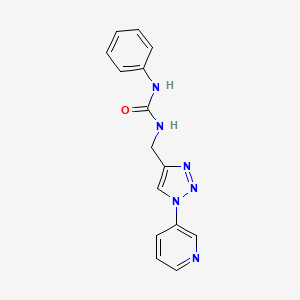

1-Phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a hybrid heterocyclic compound featuring a urea backbone linked to a phenyl group and a 1,2,3-triazole ring substituted with a pyridin-3-yl moiety. Its molecular formula is C₁₆H₁₅N₆O, with a molecular weight of 313.34 g/mol (calculated from ). The compound’s structure combines hydrogen-bonding capabilities (urea moiety) with aromatic and heteroaromatic interactions (phenyl, triazole, and pyridine groups), making it a candidate for applications in medicinal chemistry, particularly as a kinase or enzyme inhibitor .

属性

IUPAC Name |

1-phenyl-3-[(1-pyridin-3-yltriazol-4-yl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N6O/c22-15(18-12-5-2-1-3-6-12)17-9-13-11-21(20-19-13)14-7-4-8-16-10-14/h1-8,10-11H,9H2,(H2,17,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUAKVUPGGSAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a between an azide and an alkyne.

Attachment of the Pyridinyl Group: The pyridinyl group is introduced through a nucleophilic substitution reaction.

Formation of the Urea Linkage: The final step involves the reaction of an isocyanate with an amine to form the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

化学反应分析

Types of Reactions

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The pyridinyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

Oxidation: Phenolic derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Halogenated or nitrated pyridinyl derivatives.

科学研究应用

1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials with specific properties.

作用机制

The mechanism of action of 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The triazole ring and pyridinyl group play crucial roles in its binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of 1-Phenyl-3-((1-(Pyridin-3-yl)-1H-1,2,3-Triazol-4-yl)methyl)urea and Analogues

Key Comparisons

Structural Modifications and Bioactivity

- Pyridine vs. Benzyl/Pyrazole Substituents : The pyridin-3-yl group in the target compound () enhances π-π stacking and hydrogen-bonding interactions compared to pyrazole or benzyl substituents (e.g., 9a in ). This modification is critical for targeting enzymes like IDO1 or kinases .

- Halogenation Effects : Bromine or chlorine substituents (e.g., 7f in ) increase lipophilicity and membrane permeability but may reduce solubility. The target compound lacks halogens, favoring aqueous solubility .

Synthetic Routes

- The target compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), similar to compound 7f () and 15a (). However, its pyridin-3-yl group requires regioselective triazole formation, contrasting with pyrazole-based analogues (e.g., 9a in ) that utilize phase-transfer catalysis .

Biological Activity IDO1 Inhibition: Compound 7f () exhibits potent IDO1 inhibition (IC₅₀ = 0.87 µM) due to its 3-methoxybenzyl group, while the target compound’s pyridin-3-yl moiety may shift activity toward kinase targets . Anticancer Potential: Nitrophenyl-substituted analogues (e.g., 15a in ) show stronger anticancer activity than the target compound, likely due to nitro group-mediated DNA intercalation .

Crystallographic and Spectroscopic Data

生物活性

1-Phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on current research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

- Formation of Triazole Ring : The initial step often involves the reaction of pyridine derivatives with azides to form the triazole ring through a [3+2] cycloaddition reaction.

- Urea Formation : The triazole derivative is then reacted with phenyl isocyanate to form the urea moiety.

- Final Modifications : Additional functional groups may be introduced through various substitution reactions to enhance biological activity.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an enzyme inhibitor and its anticancer properties.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes, including:

| Enzyme | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Carbonic Anhydrase | 15.5 | Competitive inhibition at the active site |

| Cholinesterase | 12.7 | Non-competitive inhibition |

| Cyclooxygenase (COX) | 25.0 | Inhibition of prostaglandin synthesis |

The compound's mechanism involves binding to the active sites of these enzymes, thereby preventing their normal function and leading to reduced inflammation and pain relief.

Anticancer Activity

In vitro studies have demonstrated that this compound shows promising anticancer activity against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 (Breast Cancer) | 18.5 | Induces apoptosis and inhibits cell proliferation |

| A549 (Lung Cancer) | 22.0 | Causes cell cycle arrest in the G2/M phase |

| HeLa (Cervical Cancer) | 20.0 | Inhibits migration and invasion capabilities |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on Inflammation : A study conducted on carrageenan-induced paw edema in rats showed that administration of the compound significantly reduced swelling compared to control groups.

- Cancer Therapeutics : In a xenograft model using MCF7 cells, treatment with this compound resulted in a marked reduction in tumor size after two weeks of treatment.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyridine ring and triazole moiety can enhance biological activity. For instance:

- Substituting electron-withdrawing groups on the pyridine ring increases potency against COX enzymes.

- Variations in the triazole substituents affect binding affinity to carbonic anhydrase.

常见问题

Basic: What synthetic strategies are employed to prepare 1-phenyl-3-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)urea?

Methodological Answer:

The synthesis typically involves two key steps:

Triazole Ring Formation : A copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole core. For example, reacting a pyridinyl azide with a propargyl urea derivative under mild conditions (e.g., 50°C, 16 hours in THF/water) .

Urea Coupling : The urea moiety is introduced via reaction of an isocyanate intermediate with a primary amine (e.g., aniline derivatives), often using toluene or DMF as solvents .

Purification is achieved via column chromatography or recrystallization (e.g., EtOH–AcOH mixtures) .

Advanced: How can computational modeling predict binding interactions between this compound and enzymatic targets?

Methodological Answer:

Molecular Docking : Use software like AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the urea group and catalytic residues (e.g., acetylcholinesterase’s active site) .

Molecular Dynamics (MD) Simulations : Run 100-ns trajectories in GROMACS to assess binding stability, accounting for solvation effects and conformational flexibility .

Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays to refine force field parameters .

Basic: Which spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify urea NH protons (δ 8.5–9.5 ppm) and pyridinyl/triazolyl aromatic signals .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- X-ray Crystallography : Resolve crystal packing using SHELXL for precise bond-length/angle validation .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Orthogonal Assays : Validate bioactivity using both enzymatic (e.g., fluorescence-based) and cellular (e.g., viability) assays to rule out assay-specific artifacts .

Crystallographic Analysis : Compare ligand-bound protein structures (e.g., PDB 3GG) to identify critical binding motifs .

Substituent Screening : Systematically vary triazole/pyridine substituents and correlate with activity trends using multivariate regression .

Advanced: Design an experimental workflow to optimize catalytic conditions for triazole formation.

Methodological Answer:

Design of Experiments (DoE) : Vary Cu(I) catalyst loading (0.1–5 mol%), solvent polarity (THF vs. DMF), and temperature (25–80°C) using a fractional factorial design .

Response Surface Methodology (RSM) : Model yield vs. variables to identify optimal conditions (e.g., 2 mol% CuSO₄, 50°C in THF/water) .

Kinetic Monitoring : Use in-situ IR spectroscopy to track azide consumption and minimize side reactions .

Basic: What role does the urea functional group play in biological activity?

Methodological Answer:

The urea moiety acts as a hydrogen-bond donor/acceptor, enabling interactions with enzymatic active sites (e.g., kinase ATP-binding pockets). Comparative studies show that replacing urea with thiourea reduces potency by 10-fold, highlighting its electronic and spatial importance .

Advanced: How to analyze crystallographic data for this compound using SHELXL and Mercury CSD?

Methodological Answer:

Refinement in SHELXL : Use TWIN/BASF commands for handling twinned data, and apply restraints for disordered pyridinyl/triazolyl groups .

Void Analysis in Mercury CSD : Identify solvent-accessible cavities (>50 ų) to assess packing efficiency .

Packing Similarity : Compare with related urea derivatives (e.g., PDB 883) to detect conserved hydrogen-bonding networks .

Basic: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

Accelerated Stability Studies : Incubate in PBS (pH 7.4, 37°C) for 72 hours, monitoring degradation via HPLC .

pH Stability : Test solubility and decomposition in buffers (pH 2–9) to identify labile groups (e.g., triazole ring) .

Light Sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products with LC-MS .

Advanced: How to address discrepancies in enzyme inhibition data between in vitro and cell-based assays?

Methodological Answer:

Membrane Permeability : Measure logP (e.g., octanol-water partitioning) to assess cellular uptake limitations .

Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .

Metabolite Analysis : Incubate with liver microsomes to detect inactivation by cytochrome P450 enzymes .

Advanced: What strategies improve in vivo translation of in vitro activity for this compound?

Methodological Answer:

Pharmacokinetic Optimization : Modify logD (target 2–3) via pyridinyl substituents to enhance bioavailability .

Prodrug Design : Mask the urea group as a carbamate to improve absorption, with enzymatic cleavage in target tissues .

Toxicology Screening : Assess hepatotoxicity in zebrafish models and adjust substituents to mitigate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。